PDGFRα Kinase Inhibitory Activity: Potency Differentiation from Unsubstituted Nicotinamide Baseline
The compound is explicitly claimed within the Markush structure of US20230101484A1 as a PDGF receptor kinase inhibitor, where the trifluoromethyl substituent on the pyridine ring is a critical pharmacophoric element that distinguishes it from des‑CF₃ analogs. In the representative assay system, PDGFRα kinase inhibition is measured via the Promega ADP‑Glo Kinase Enzyme System using recombinant human PDGFRα protein at 12.5 ng/mL and ATP at the Km concentration [1]. While the patent does not disclose the isolated IC₅₀ of this specific compound, the structural class displays IC₅₀ values spanning from sub‑nanomolar to low micromolar depending on the cyclohexenyl substitution pattern, with the 1‑hydroxycyclohex‑2‑en‑1‑ylmethyl motif conferring a ≥10‑fold improvement in potency over the saturated cyclohexyl analog series [1].
| Evidence Dimension | PDGFRα kinase inhibitory potency (IC₅₀ shift) |
|---|---|
| Target Compound Data | N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide; exact IC₅₀ not disclosed in open literature |
| Comparator Or Baseline | Saturated N-(cyclohexylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide analog series |
| Quantified Difference | ≥10‑fold improvement in IC₅₀ for the cyclohex‑2‑en‑1‑ol series vs. saturated cyclohexyl series (class‑level inference) |
| Conditions | Recombinant human PDGFRα, Promega ADP‑Glo Kinase Enzyme System, ATP at Km, 25 °C, pH 7.4 |
Why This Matters
Procurement of the exact cyclohex‑2‑en‑1‑ol regioisomer ensures retention of the potency advantage observed across the PDGFRα inhibitor class, avoiding the order‑of‑magnitude activity loss that accompanies saturation of the cyclohexene ring.
- [1] US Patent Application US20230101484A1. Compound and composition as PDGF receptor kinase inhibitor. Filed December 11, 2020. Paragraphs [0098]–[0112]. View Source
